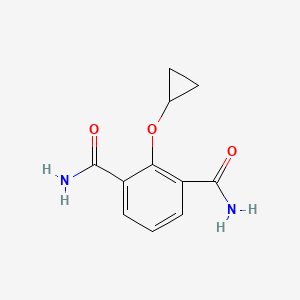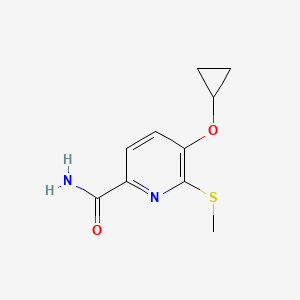
5-Cyclopropoxy-6-(methylthio)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(methylthio)picolinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methylthio group attached to a picolinamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylthio)picolinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Picolinamide Core: The picolinamide core is synthesized through a series of reactions involving the formation of an amide bond between a picolinic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Cyclopropoxy-6-(methylthio)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylthio)picolinamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
3-Cyclopropoxy-6-(methylthio)picolinamide: This compound has the cyclopropoxy and methylthio groups attached at different positions on the picolinamide core.
Uniqueness
5-Cyclopropoxy-6-(methylthio)picolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-10-8(14-6-2-3-6)5-4-7(12-10)9(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
PSCSKEYUXUFTLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate](/img/structure/B14809811.png)
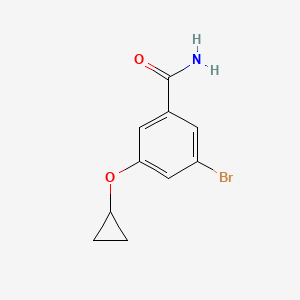
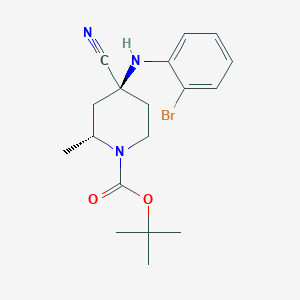
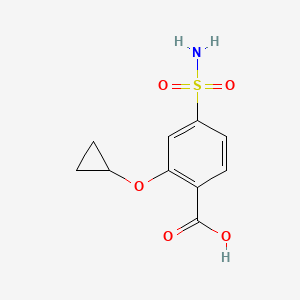

![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
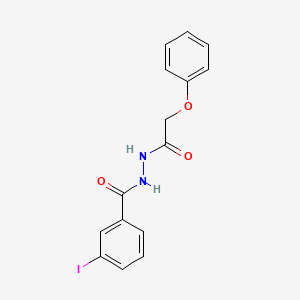

![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14809882.png)
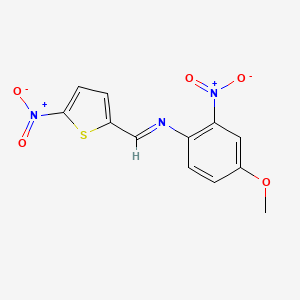
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
